4,4,6-Trimethyl-1,3-oxazinane-2-thione

Description

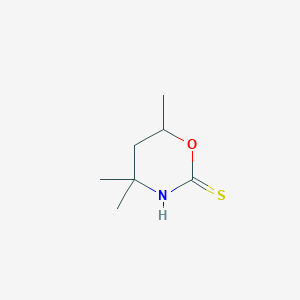

4,4,6-Trimethyl-1,3-oxazinane-2-thione (IUPAC name) is a six-membered heterocyclic compound featuring an oxazinane ring (one oxygen atom) substituted with three methyl groups at positions 4, 4, and 6, and a thione group at position 2. Its molecular formula is C₈H₁₃NOS, and it is identified by synonyms such as Tetrahydro-4,4,6-trimethyl-2H-1,3-oxazine-2-thione and the MDL number MFCD00749180 .

Properties

IUPAC Name |

4,4,6-trimethyl-1,3-oxazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-5-4-7(2,3)8-6(10)9-5/h5H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHGFCBHXIDYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=S)O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389237 | |

| Record name | MLS000738269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17374-19-5 | |

| Record name | Tetrahydro-4,4,6-trimethyl-2H-1,3-oxazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17374-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 137059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000738269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC40809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000738269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,3-oxazinane-2-thione typically involves the reaction of methyl N-(2-methylpropyl)carbamate with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the thione group .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3-oxazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4,4,6-trimethyl-1,3-oxazinane-2-thione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials and chemicals.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies indicate that it exhibits significant antibacterial activity against various bacterial strains.

- Antifungal Activity : It has shown effectiveness against fungal pathogens, making it a candidate for developing new antifungal agents.

Medicine

Due to its unique structural features, 4,4,6-trimethyl-1,3-oxazinane-2-thione is being explored for drug development . Its potential as an enzyme inhibitor could be beneficial in therapeutic applications targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various formulations in chemical manufacturing.

Case Studies

Several case studies highlight the potential applications of 4,4,6-trimethyl derivatives:

- Antibacterial Efficacy : A study by Lamrhari et al. demonstrated that derivatives of oxazinane compounds exhibited significant antibacterial activity against Gram-positive bacteria. This research suggests that modifications to the thione group can enhance efficacy against resistant strains.

- Fungal Inhibition : Research published in MDPI indicated that oxazinanethiones showed promising antifungal properties against Candida species. The study emphasized the need for further exploration into structure–activity relationships to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,3-oxazinane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,6-Trimethyl-1,3-oxazinane-2-thione with analogous heterocyclic compounds, focusing on structural features, synthesis, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Ring Systems : The oxazinane core in the target compound is distinct from thiazinane (S-atom), triazinane (N-rich), and fused benzoxazine systems. These differences influence electronic properties; for example, thiazinane’s sulfur atom enhances electron-withdrawing effects compared to oxazinane’s oxygen .

- Substituents : Methyl groups in the target compound increase steric hindrance and hydrophobicity, whereas hydroxy (in thiazinane) or aryl groups (in oxadiazinane/triazinane) modulate solubility and π-π interactions .

Key Observations :

- Cyclization Strategies : Acid-mediated cyclization (e.g., HCl) is common for oxadiazinanes , while P₂S₅ is used to introduce thione groups in benzoxazines .

- Efficiency: The propanoyl derivative’s low yield (44%) suggests challenges in acylation reactions under the described conditions .

Physicochemical and Reactivity Profiles

Table 3: Comparative Properties

Key Observations :

- Hydrophobicity : Methyl and aryl substituents (e.g., in triazinane ) reduce aqueous solubility, whereas hydroxy groups (in thiazinane ) improve it.

- Reactivity : Thione groups across all compounds are reactive toward alkylation or metal coordination. The benzo[d]thiazol moiety in oxadiazinane derivatives may enhance binding to biological targets .

Biological Activity

4,4,6-Trimethyl-1,3-oxazinane-2-thione (CAS Number: 17374-19-5) is a heterocyclic compound characterized by a six-membered ring containing nitrogen, oxygen, and sulfur. Its unique structural features have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,4,6-Trimethyl-1,3-oxazinane-2-thione is C7H13NOS. The compound features a thione functional group that is crucial for its biological interactions. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting essential biological pathways.

The biological activity of 4,4,6-Trimethyl-1,3-oxazinane-2-thione primarily stems from its ability to interact with various molecular targets. The mechanism involves:

- Covalent Bond Formation : The thione group can react with nucleophiles in biological systems, leading to the inhibition of target proteins or enzymes.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in therapeutic applications targeting specific diseases .

Biological Activities

Research indicates several notable biological activities associated with 4,4,6-Trimethyl-1,3-oxazinane-2-thione:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Its effectiveness against various bacterial strains has been documented.

Antifungal Properties

In addition to antibacterial effects, 4,4,6-Trimethyl-1,3-oxazinane-2-thione has shown antifungal activity. This property is particularly significant given the rising incidence of fungal infections resistant to conventional treatments .

Potential Applications in Drug Development

Due to its unique structural features and biological activities:

- Drug Design : The compound is being explored as a scaffold for designing new drugs aimed at treating infections or diseases where current therapies are inadequate.

- Research Applications : It serves as a building block for synthesizing more complex heterocycles with potential therapeutic implications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4,4,6-Trimethyl-1,3-oxazinane-2-thione in relation to other thione-containing compounds, a comparative analysis is useful:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione | Similar structure; different methyl positions | Antimicrobial; anti-inflammatory |

| 3,4,4,6-Tetramethyl-1,3-oxazinane-2-thione | Structural isomer; varying methyl groups | Limited studies on biological activity |

| 4-Methylthiazolidine-2-thione | Thiazolidine ring structure | Antimicrobial; potential anticancer |

This table illustrates that while there are structural similarities among these compounds, their specific arrangements and functional groups lead to varied biological activities.

Case Studies

Several case studies highlight the potential applications of 4,4,6-trimethyl derivatives:

- Antibacterial Efficacy : A study conducted by Lamrhari et al. demonstrated that derivatives of oxazinane compounds exhibited significant antibacterial activity against Gram-positive bacteria. This research suggests that modifications to the thione group can enhance efficacy against resistant strains .

- Fungal Inhibition : Research published in MDPI indicated that oxazinanethiones showed promising antifungal properties against Candida species. The study emphasized the need for further exploration into structure–activity relationships to optimize these compounds for clinical use .

Q & A

Q. What are the challenges in scaling up laboratory synthesis protocols to pilot-scale production?

- Methodological Answer : Key challenges include:

- Heat Transfer : Exothermic reactions require jacketed reactors for temperature control.

- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

- Byproduct Management : Optimize quenching steps to minimize sulfur-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.